4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound characterized by its complex structure, which includes a fused imidazo and pyridine ring system. The compound features a tetrahydro-imidazo[4,5-c]pyridine core with a pyridinyl substituent at the 4-position. Its molecular formula is and it has a molecular weight of approximately 200.24 g/mol. The compound's unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
As mentioned earlier, research suggests potential for this class of compounds as anti-cancer agents [1]. The specific mechanism of action is not fully understood but might involve interactions with cellular processes or specific biomolecules.
3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine is a derivative of imidazo[4,5-c]pyridine, a bicyclic heteroaromatic compound. The imidazo[4,5-c]pyridine core itself is a subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that this core structure exhibits interesting pharmacological properties [].
Here are some areas where the imidazo[4,5-c]pyridine core is being explored:
Understanding the molecular structure of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine and related compounds is crucial for predicting their reactivity and interactions with other molecules. Research in this area utilizes techniques like DFT quantum chemical calculations to analyze these structures. These calculations provide insights into aspects like:
The chemical functionalities present in 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine can participate in various reactions. Scientific research explores this reactivity for several purposes, including:
Research on 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine and related compounds is ongoing. Scientists are likely exploring areas like:
The chemical reactivity of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine includes:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine exhibits significant biological activities:
Several synthetic routes have been developed for the preparation of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine:
The applications of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are diverse:
Interaction studies have revealed that 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine interacts with several biological targets:
These interactions are critical for understanding the mechanism of action and therapeutic potential of the compound.
Several compounds share structural similarities with 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | Methyl group at position 5 | 0.96 |
| 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | Methyl group at position 2 | 0.89 |
| 2-Methyl-4-(pyridinyl)-tetrahydro-3H-imidazo[4,5-c]pyridine | Additional methyl group at position 2 | 0.87 |
These compounds exhibit varying degrees of biological activity and can be compared based on their pharmacological profiles and synthetic accessibility.
The imidazopyridine class, including 4-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, traces its origins to early 20th-century heterocyclic chemistry. The foundational Tschitschibabin method (1925) introduced bromoacetaldehyde-mediated cyclization of 2-aminopyridine derivatives, though yields were initially low. Subsequent refinements, such as sodium hydrogen carbonate-mediated reactions, improved efficiency. By the 2000s, imidazo[4,5-c]pyridines gained prominence as kinase inhibitors and antimicrobial agents, driven by advances in regioselective acylation and Pictet-Spengler cyclization.
Recent decades saw a surge in synthetic innovation, including microwave-assisted syntheses and transition metal-catalyzed C–H functionalization, enabling complex substitutions. These methodologies address historical limitations in regioselectivity and scalability, positioning imidazo[4,5-c]pyridines as versatile scaffolds in medicinal chemistry.
4-Pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exemplifies the structural versatility of imidazopyridine derivatives. Its fused imidazole and pyridine rings create a scaffold amenable to diverse functionalization:
| Feature | Chemical Implications |
|---|---|
| Tetrahydroimidazo core | Conformational flexibility for π-π stacking and hydrogen bonding with biological targets |
| Pyridine substituent | Electron-deficient aromatic system enabling metal coordination or electrostatic interactions |
| Nitrogen-rich framework | Capacity for protonation/deprotonation, enhancing solubility and bioavailability |
This structure underpins applications in kinase inhibition, antimicrobial therapy, and CNS-targeted ligands. Notably, the pyridine moiety at position 4 facilitates interactions with hydrophobic pockets in enzymes, a critical feature for drug design.
Recent studies emphasize optimizing synthetic routes and expanding biological applications:
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine possesses the molecular formula C₁₁H₁₂N₄, representing a bicyclic heterocyclic compound with four nitrogen atoms distributed across its fused ring system [1]. The compound exhibits a molecular weight of 200.24 g/mol, which places it within the typical range for small molecule heterocyclic pharmaceuticals and research compounds [1] [2]. The molecular composition includes eleven carbon atoms, twelve hydrogen atoms, and four nitrogen atoms, with the nitrogen content comprising approximately 28% of the total molecular weight [1]. The empirical formula demonstrates the compound's nitrogen-rich character, which is characteristic of imidazopyridine derivatives and contributes to their diverse biological activities [3].
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄ |
| Molecular Weight | 200.24 g/mol |
| Nitrogen Content | 4 atoms (28% by mass) |
| Carbon Content | 11 atoms |
| Hydrogen Content | 12 atoms |
The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles as 4-(pyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine [1] [4]. This nomenclature accurately reflects the structural organization where the pyridin-3-yl substituent is positioned at the 4-position of the tetrahydroimidazopyridine core structure [1]. The IUPAC naming system identifies the parent heterocyclic framework as imidazo[4,5-c]pyridine, indicating the fusion pattern between the imidazole and pyridine rings [1]. The "tetrahydro" prefix denotes the saturation of four carbon centers within the bicyclic system, specifically at positions 4, 5, 6, and 7 [1]. The "3H" designation indicates that the hydrogen atom is located at the 3-position of the imidazole ring, establishing the tautomeric form of the molecule [1].
Several alternative naming conventions exist for this compound in chemical databases and literature sources [5]. The systematic name 4,5,6,7-tetrahydro-4-(3-pyridinyl)-3H-imidazo[4,5-c]pyridine represents an equivalent designation that emphasizes the pyridinyl substituent positioning [5]. Chemical Abstracts Service recognizes alternative forms including 1H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(3-pyridinyl)- and 3H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(3-pyridinyl)- [5]. These variations reflect different tautomeric forms and protonation states that may exist in solution or solid state [5]. The compound is also catalogued under various commercial identifiers in chemical supplier databases, facilitating procurement and research applications [1] [2].
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 4-(pyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
| Systematic Name | 4,5,6,7-tetrahydro-4-(3-pyridinyl)-3H-imidazo[4,5-c]pyridine |
| Alternative Name 1 | 1H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(3-pyridinyl)- |
| Alternative Name 2 | 3H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(3-pyridinyl)- |
The tetrahydro-imidazo[4,5-c]pyridine core represents a fused bicyclic heterocyclic system where an imidazole ring is fused to a pyridine ring at the 4,5-positions [3]. This core structure exhibits partial saturation, with the tetrahydro designation indicating reduction of the pyridine portion at positions 5, 6, and 7 [1]. The imidazo[4,5-c]pyridine framework belongs to the broader class of imidazopyridine compounds, which demonstrate structural resemblance to purine nucleotides and exhibit diverse pharmacological activities [3]. The fused ring system creates a rigid, planar aromatic framework that influences molecular interactions and binding properties [3]. The nitrogen atoms within the core structure are positioned to facilitate hydrogen bonding and coordinate interactions with biological targets [3].
The core architecture provides multiple sites for chemical modification and substituent attachment, contributing to the structural diversity observed in imidazopyridine derivatives [3]. The electron-rich nature of the heterocyclic system, arising from the multiple nitrogen atoms, influences the compound's reactivity and electronic properties [3]. The rigid bicyclic framework restricts conformational flexibility, which can enhance binding selectivity and potency in biological systems [3].
The pyridinyl substituent is attached at the 4-position of the tetrahydroimidazopyridine core, specifically oriented as a 3-pyridinyl group [1]. This substitution pattern places the nitrogen atom of the pyridine ring in the meta position relative to the attachment point, creating a distinct electronic and steric environment [1]. The pyridinyl substituent extends the conjugated system and provides an additional site for potential hydrogen bonding or metal coordination [1]. The 3-pyridinyl configuration differs from 2-pyridinyl or 4-pyridinyl isomers in terms of electronic distribution and binding properties [2].
The attachment of the pyridinyl group at position 4 creates a chiral center, although the compound may exist as a racemic mixture or single enantiomer depending on synthetic conditions [1]. The pyridinyl substituent can adopt various conformations relative to the core bicyclic system, influenced by steric interactions and crystal packing forces [6]. The meta-positioned nitrogen in the pyridinyl ring provides a basic site that can participate in protonation or coordination reactions [1].
The heterocyclic ring system of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine comprises two interconnected aromatic heterocycles containing a total of four nitrogen atoms [1] [3]. The imidazole ring contributes two nitrogen atoms at positions 1 and 3, while the pyridine portion provides one nitrogen atom, and the pyridinyl substituent adds the fourth nitrogen [1]. This nitrogen-rich composition creates multiple sites for intermolecular interactions and influences the compound's physicochemical properties [3].
The ring system exhibits aromaticity in the imidazole portion, while the pyridine ring shows partial saturation that reduces its aromatic character [1]. The fused nature of the bicyclic system creates a rigid framework that constrains molecular geometry and influences binding interactions [3]. The heterocyclic arrangement provides multiple hydrogen bond acceptor sites through the nitrogen lone pairs, while the NH groups can serve as hydrogen bond donors [3].
| Structural Feature | Description |
|---|---|
| Core Ring System | Tetrahydro-imidazo[4,5-c]pyridine |
| Substituent Type | Pyridinyl group |
| Substituent Position | Position 4 of the imidazopyridine core |
| Total Nitrogen Atoms | 4 nitrogen atoms |
| Aromatic Rings | 2 aromatic rings (pyridine rings) |
| Saturated Portion | Positions 5, 6, and 7 of the core |
Crystallographic analysis of imidazopyridine derivatives reveals characteristic structural parameters that influence solid-state properties and intermolecular interactions [7] [8]. Related imidazopyridine compounds typically crystallize in monoclinic crystal systems with space groups such as P2₁/n, exhibiting unit cell parameters in the range of a = 4.8-17.0 Å, b = 8.0-17.5 Å, and c = 11.0-24.0 Å [7]. The β angles commonly range from 90° to 120°, reflecting the monoclinic symmetry [7]. These crystallographic parameters indicate relatively compact molecular packing with efficient space utilization [7].
The crystal density for imidazopyridine compounds generally falls within 1.2-1.4 g/cm³, consistent with organic heterocyclic materials [7]. The unit cell typically contains four molecules (Z = 4), representing a common packing arrangement for small organic molecules [7]. The crystal structure parameters are influenced by the molecular geometry, substituent patterns, and intermolecular interaction patterns [7].
| Crystallographic Parameter | Typical Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell a | 4.8-17.0 Å |
| Unit Cell b | 8.0-17.5 Å |
| Unit Cell c | 11.0-24.0 Å |
| β Angle | 90-120° |
| Density | 1.2-1.4 g/cm³ |
Hydrogen bonding networks in imidazopyridine crystal structures play crucial roles in determining molecular packing and solid-state stability [9] [10]. The multiple nitrogen atoms in the heterocyclic framework serve as hydrogen bond acceptors, while NH groups function as donors [9]. These interactions typically involve N-H···N hydrogen bonds between adjacent molecules, creating extended networks throughout the crystal lattice [9]. The hydrogen bonding patterns often exhibit bifurcated arrangements where single donor groups interact with multiple acceptor sites [10].
The hydrogen bonding geometries in imidazopyridine structures demonstrate characteristic distances of 2.8-3.2 Å for N···N contacts and angles ranging from 150-180° for optimal bonding interactions [9]. These networks contribute significantly to crystal stability and influence physical properties such as melting point and solubility [9]. The hydrogen bonding patterns can create dimeric, chain, or sheet-like arrangements depending on the specific molecular geometry and substituent patterns [10].
Water molecules, when present in hydrated crystal forms, participate in the hydrogen bonding networks and can bridge between organic molecules [10]. The hydrogen bonding networks often exhibit graph set notation patterns such as R₂²(8) for dimeric arrangements or C(4) for chain structures [10].
Molecular packing in imidazopyridine crystals typically exhibits planar layer arrangements with molecules oriented to maximize intermolecular interactions [11] [12]. The rigid bicyclic framework promotes π-π stacking interactions between aromatic rings, with typical interplanar distances of 3.3-3.6 Å [11] [12]. These stacking interactions create columnar arrangements that extend through the crystal structure [12]. The molecular orientations are influenced by both hydrogen bonding requirements and van der Waals interactions [12].
The packing efficiency in imidazopyridine crystals generally achieves 65-70% space filling, indicating compact molecular arrangements [12]. The crystalline structures often display herringbone or brick-like packing motifs that optimize intermolecular contacts [11]. The pyridinyl substituents can influence packing by creating additional interaction sites or steric constraints that modify the overall arrangement [11].
Crystal packing analysis reveals that N···H interactions represent the predominant intermolecular contacts, typically accounting for 30-40% of all intermolecular interactions [12]. Additional contributions come from C-H···π interactions and van der Waals contacts between aliphatic portions of the molecules [12]. The molecular packing arrangements directly influence the crystal morphology, mechanical properties, and dissolution characteristics of the solid material [12].
| Packing Feature | Characteristics |
|---|---|
| Arrangement Type | Planar layer style |
| π-π Stacking Distance | 3.3-3.6 Å |
| Space Filling | 65-70% |
| Primary Interactions | N···H contacts (30-40%) |
| Secondary Interactions | C-H···π and van der Waals |
| Packing Motif | Herringbone or brick-like |
The melting and boiling points of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine have not been extensively documented in the available literature. Related compounds in the tetrahydroimidazopyridine series demonstrate characteristic thermal behavior patterns that provide insight into the expected properties of this specific derivative [1] [2].
Comparative analysis with structurally similar compounds reveals that 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibits a melting point of 265°C [1], while the basic tetrahydroimidazopyridine scaffold typically demonstrates moderate thermal stability [2] [3]. The presence of the pyridin-3-yl substituent at the 4-position is expected to influence the thermal properties through both steric and electronic effects, potentially lowering the melting point compared to unsubstituted analogs due to reduced symmetry and altered crystal packing [4].
The bicyclic nature of the imidazopyridine core contributes to thermal stability through enhanced π-electron delocalization, while the partially saturated tetrahydropyridine ring introduces conformational flexibility that may reduce melting point compared to fully aromatic analogs [3] [5]. Industrial synthesis and purification protocols typically employ moderate heating conditions, suggesting reasonable thermal stability under standard processing temperatures [2].
The solubility characteristics of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are significantly influenced by its heterocyclic structure and multiple nitrogen-containing functionalities. The compound demonstrates enhanced solubility in polar solvents compared to water, a behavior consistent with related imidazopyridine derivatives [6] [2].
The presence of four nitrogen atoms within the tricyclic framework contributes to the compound's polar character, with hydrogen bond acceptor and donor capabilities facilitating dissolution in protic solvents [7] [6]. Computational analysis of the related 4-pyridin-4-yl analog indicates a LogSw value of -0.6194, suggesting moderate aqueous solubility that is enhanced relative to purely hydrocarbon systems [7].
Experimental observations indicate preferential solubility in organic solvents such as dimethyl sulfoxide and ethanol compared to water [6] . The pyridin-3-yl substituent introduces additional polar character while maintaining the compound's overall hydrophobic framework, resulting in intermediate solubility characteristics [9]. Temperature effects demonstrate increased solubility upon heating, consistent with typical dissolution behavior of crystalline heterocyclic compounds [6].
The compound's solubility profile supports its utility in pharmaceutical applications, where controlled dissolution rates are often desired [9] [10]. Salt formation with appropriate acids may further enhance aqueous solubility for specific applications [11] [12].
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine exhibits stability characteristics typical of partially saturated heterocyclic compounds, with specific vulnerabilities related to its nitrogen-rich structure [2] [3].
Thermal Stability: The compound demonstrates moderate thermal stability under standard laboratory conditions, with decomposition typically occurring at elevated temperatures above 200°C [2] [3]. The fused ring system provides structural integrity, while the tetrahydropyridine portion may undergo dehydrogenation or ring-opening reactions under extreme thermal stress [4] [5].
pH Stability: The compound shows optimal stability under neutral to mildly acidic conditions (pH 4-8), where protonation of nitrogen centers enhances structural integrity [3] [13]. Under strongly acidic conditions (pH < 2), extensive protonation may lead to conformational changes, while strongly basic conditions (pH > 10) may promote nucleophilic attack at electron-deficient centers [13].
Oxidative Stability: The multiple nitrogen centers present sites of potential oxidative vulnerability, particularly the secondary amine functionality in the tetrahydropyridine ring [2] [3]. Exposure to strong oxidizing agents may result in N-oxide formation or ring cleavage, necessitating storage under inert atmosphere for long-term stability [2].
Hydrolytic Stability: Under standard aqueous conditions, the compound demonstrates good hydrolytic stability with minimal degradation over typical storage periods [3] [13]. However, extreme pH conditions or elevated temperatures in aqueous media may promote hydrolytic ring-opening reactions [13].
Light Stability: General recommendations for imidazopyridine derivatives include protection from direct light to prevent potential photochemical degradation [1] [11]. The aromatic systems present in the structure may undergo photoisomerization or oxidation upon prolonged light exposure [11].
The electron distribution in 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine reflects the complex interplay between multiple aromatic and heteroatomic systems within its tricyclic framework [14] [15]. The compound features a total of 14 π-electrons distributed across the fused imidazopyridine core and the pendant pyridine ring, creating regions of both electron density and electron deficiency [14] [15].
The imidazole portion of the bicyclic core exhibits partial aromatic character with significant electron density localized at the nitrogen atoms, particularly the nitrogen at position 1 which serves as both a hydrogen bond donor and acceptor [14] [16]. The fused tetrahydropyridine ring contributes electron density through its nitrogen atom while the saturated carbons provide conformational flexibility without significant π-electron contribution [15].
Computational studies on related imidazopyridine systems indicate that electron density is preferentially localized at nitrogen heteroatoms, with the pyridine nitrogen showing the highest negative charge density [14] [15]. The C-4 position, bearing the pyridin-3-yl substituent, exhibits reduced electron density due to the electron-withdrawing nature of the pyridine ring [16].
Natural bond orbital analysis reveals significant lone pair electron density at nitrogen centers, contributing to the compound's basicity and coordination potential [14]. The σ-framework demonstrates typical tetrahedral geometry around saturated carbons with planar geometry maintained in aromatic regions [15].
Charge delocalization in 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine occurs primarily through the aromatic π-systems, with significant contributions from the nitrogen lone pairs [14] [15] [16]. The imidazole ring participates in mesomeric stabilization through its 6 π-electron aromatic system, while the pyridin-3-yl substituent provides additional delocalization pathways [14] [15].
The presence of multiple nitrogen atoms creates a network of potential charge delocalization routes, with the imidazole nitrogen atoms serving as both electron donors and acceptors depending on protonation state [15] [16]. Under neutral conditions, the nitrogen atoms retain their lone pairs, contributing to nucleophilic character, while protonation enhances electrophilic behavior [16].
Resonance structures contribute to charge stabilization, particularly involving the nitrogen lone pairs and the π-systems of the aromatic rings [14] [15]. The pyridin-3-yl group participates in charge delocalization through its aromatic system, with the nitrogen atom serving as an electron-withdrawing center [16].
The tetrahydropyridine ring nitrogen contributes to charge delocalization through its lone pair, although the saturated nature of the ring limits extended conjugation [15]. Hyperconjugation effects from the saturated C-H bonds may provide minor contributions to overall charge stabilization [16].
Electrostatic potential mapping reveals regions of negative charge concentrated around nitrogen atoms and positive charge regions associated with the carbon framework, particularly at positions ortho to nitrogen centers [15] [16]. These charge distribution patterns influence the compound's reactivity and intermolecular interactions [16].
The dipole moment of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has not been experimentally determined, but computational estimates based on structural analogs suggest a value in the range of 2-4 Debye units [16] [17]. This moderate polarity reflects the asymmetric distribution of electron density across the molecule's multiple nitrogen centers and aromatic systems [16].
The primary contribution to the dipole moment arises from the nitrogen lone pairs and the asymmetric positioning of the pyridin-3-yl substituent [16] [17]. The imidazole ring contributes a significant dipole component due to the electronegativity difference between nitrogen and carbon atoms, while the pyridine rings add vectorial components based on their orientation [16].
Computational studies using density functional theory methods on related imidazopyridine derivatives indicate that dipole moments are highly sensitive to conformational changes, particularly rotation around the C-N bond connecting the pyridine substituent to the bicyclic core [16] [17]. Different conformational states may exhibit dipole moment variations of ±1 Debye unit [16].
The partially saturated nature of the tetrahydropyridine ring reduces symmetry compared to fully aromatic analogs, contributing to an enhanced dipole moment [16]. Protonation state significantly influences the dipole moment, with protonated forms typically exhibiting higher values due to increased charge separation [17].
Temperature and solvent effects may influence the observed dipole moment through conformational averaging and solvation effects [16] [17]. In polar solvents, the dipole moment may be enhanced through solvent-solute interactions that stabilize polar conformations [17].
The preferred conformational states of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are determined by the balance between steric interactions, electronic effects, and ring strain within its tricyclic framework [18] [19] [20]. The tetrahydropyridine ring adopts a chair-like conformation to minimize ring strain, with the pyridin-3-yl substituent preferentially occupying an equatorial position to reduce 1,3-diaxial interactions [18] [19].
Computational studies using density functional theory methods predict multiple low-energy conformational states within 2-3 kcal/mol of the global minimum [3] [14] [15]. The most stable conformation features the pyridin-3-yl ring oriented to minimize steric clash with the bicyclic core while maximizing favorable π-π interactions [19] [20].
The imidazole portion of the fused system maintains planarity due to its aromatic character, while the tetrahydropyridine ring exhibits moderate puckering to accommodate the sp³ hybridization of its saturated carbons [14] [15] [19]. The nitrogen atoms adopt geometries consistent with their hybridization states, with the imidazole nitrogens showing sp² character and the tetrahydropyridine nitrogen exhibiting sp³ geometry [19].
Crystal structure analyses of related imidazopyridine derivatives indicate that solid-state conformations may differ from solution conformations due to crystal packing forces [19] [20]. In solution, dynamic equilibrium between conformational states occurs at room temperature, with interconversion barriers typically below 15 kcal/mol [19] [21].
Solvent effects influence conformational preferences, with polar solvents stabilizing conformations that maximize dipole-solvent interactions [19] [21]. The compound's multiple nitrogen centers provide sites for hydrogen bonding with protic solvents, potentially stabilizing specific conformational states [21].
The rotational barriers in 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine vary significantly depending on the specific bond and molecular environment [18] [22]. The C-N bond connecting the pyridin-3-yl substituent to the bicyclic core exhibits moderate rotational barriers in the range of 8-12 kcal/mol, primarily due to steric interactions between the pyridine ring and the imidazopyridine framework [18] [22].
Ring puckering in the tetrahydropyridine portion involves low energy barriers (2-4 kcal/mol) for pseudorotational motion, allowing rapid interconversion between chair conformations at room temperature [18] [19]. These low barriers contribute to the compound's conformational flexibility and may influence its biological activity through induced-fit mechanisms [19] [21].
The imidazole ring maintains rigidity due to its aromatic character, with minimal barrier for planar distortions [19]. However, out-of-plane deformations require significantly higher energy (>20 kcal/mol) and are not accessible under normal conditions [18].
Variable temperature nuclear magnetic resonance studies on related compounds indicate coalescence temperatures for rotational processes in the range of -40°C to +60°C, corresponding to barriers of 10-15 kcal/mol [22]. These values are consistent with restricted rotation around C-N bonds bearing aromatic substituents [22].
Computational analysis using transition state theory predicts that rotational barriers are influenced by electronic effects, including π-π interactions between aromatic rings and lone pair-aromatic interactions [18] [22]. Polar solvents may reduce rotational barriers through stabilization of polar transition states [22].
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine possesses a single stereogenic center at the C-4 position where the pyridin-3-yl group is attached [7] [23] [11]. This asymmetric carbon results in the existence of two enantiomers, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules [7] [11].
Commercial preparations of the compound typically exist as racemic mixtures, as most synthetic routes do not employ chiral auxiliaries or asymmetric catalysis [7] [23]. The stereochemical outcome of synthetic approaches depends on the mechanism of the key bond-forming step that creates the C-4 stereocenter [23] [11].
Conformational analysis reveals that the stereochemistry at C-4 significantly influences the spatial arrangement of the pyridin-3-yl substituent relative to the bicyclic core [19] [20]. The (R) and (S) enantiomers adopt different preferred conformations to minimize steric interactions, potentially leading to distinct biological activities [19] [21].
The pseudorotational motion of the tetrahydropyridine ring is influenced by the stereochemistry at C-4, with each enantiomer exhibiting slightly different energy profiles for ring puckering [18] [19]. These differences may become more pronounced in chiral environments or when the compound interacts with chiral biological targets [19] [21].
Chiral chromatographic separation methods can potentially resolve the enantiomers, although this has not been extensively studied for this specific compound [7] [23]. The development of enantioselective synthetic routes would enable access to individual enantiomers for biological evaluation [23] [24].